(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide derivative characterized by a stereogenic center at the second carbon of the amino-butyramide backbone. The compound features a 3,4-dichlorobenzyl group and an ethyl substituent on the nitrogen atom, distinguishing it from structurally related analogs.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-5-6-11(15)12(16)7-10/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDOASLJBLCVNY-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the dichlorobenzyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with an appropriate nucleophile to form the dichlorobenzyl intermediate.
Introduction of the amino group: The dichlorobenzyl intermediate is then reacted with an amine to introduce the amino group.
Formation of the butyramide moiety: The final step involves the reaction of the intermediate with a butyramide derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below to analogs with variations in N-alkyl substituents, aromatic groups, or acyl chains.
Table 1: Structural and Physicochemical Comparison
*Estimated values due to incomplete data in evidence.
Key Observations :
The isopropyl analog (317.25 g/mol) has a higher molecular weight than the ethyl variant (~303.2 g/mol), which may impact pharmacokinetics . The trifluoroethyl group in the acetamide derivative introduces electronegativity and metabolic resistance, a feature absent in the dichlorobenzyl analogs .
Aromatic Group Variations :
- The 3,4-dichlorobenzyl moiety enhances lipophilicity and may improve binding to hydrophobic protein pockets compared to the 3-methylbenzoyl group in . The dichloro substitution is a common strategy in drug design to modulate bioavailability .
Synthetic Accessibility: Compounds in (e.g., (S)-N-(4-sulfamoylphenyl)butyramides) utilize sulfamoylphenyl groups, synthesized via amidation of acyl chlorides.
Limitations :
- No melting point, solubility, or bioactivity data is available for the target compound.
- Discontinued commercial status () may limit experimental access.
Biological Activity
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 317.3 g/mol. The presence of a dichlorobenzyl group enhances its interaction with biological targets, while the chiral center at the second carbon is crucial for its biological effects.
Preliminary studies indicate that this compound acts primarily as an inhibitor of fatty acid binding proteins (FABPs). FABPs are critical in lipid metabolism and cellular signaling, suggesting that this compound could be beneficial in treating metabolic disorders related to lipid dysregulation.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| FABP Inhibition | Inhibits fatty acid binding proteins, potentially aiding in metabolic regulation. |
| Antimicrobial Potential | Exhibits moderate antimicrobial activity against certain pathogens. |
| Cytotoxicity | Shows cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent. |
Case Studies and Research Findings
- Study on FABP Interaction :
-
Antimicrobial Activity Assessment :
- In another investigation, the compound was tested against a panel of bacterial strains. Results indicated that it had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Cytotoxicity in Cancer Cell Lines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
